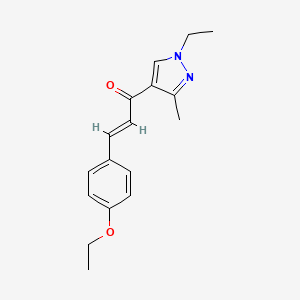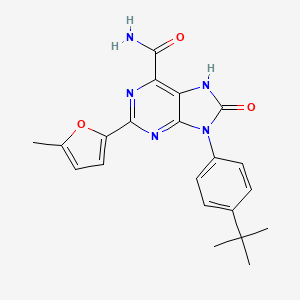![molecular formula C18H20N2O4 B2520789 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea CAS No. 2034585-89-0](/img/structure/B2520789.png)
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an essential enzyme that plays a crucial role in the B-cell receptor signaling pathway, making TAK-659 a promising candidate for the treatment of B-cell malignancies.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of urea derivatives and their structural analysis. For instance, Khouili et al. (2021) explored the synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates via Curtius rearrangement, leading to the creation of urea derivatives characterized by 1H and 13C NMR and X-ray crystallographic analysis. Such studies contribute to understanding the chemical properties and potential applications of urea derivatives in various scientific domains (Khouili et al., 2021).
Antimicrobial Activity
Urea derivatives have been investigated for their antimicrobial properties. Haranath et al. (2004) synthesized substituted dibenzo dioxaphosphocin-6-yl ureas, demonstrating good antimicrobial activity. This research indicates the potential of such compounds in developing new antimicrobial agents (Haranath et al., 2004).
Antioxidant Properties
The antioxidant capabilities of urea derivatives have also been a subject of study. Abd-Almonuim et al. (2020) prepared and characterized derivatives with high antioxidant activities, suggesting their use in pharmaceutical formulations to combat oxidative stress (Abd-Almonuim et al., 2020).
Chemical Reactions and Methodologies
Research by Peet (1987) and Liepa & Wright (2000) has explored the reactions of urea derivatives with other chemical compounds, contributing to the development of new synthetic methodologies. These studies provide insights into the chemical behavior of urea derivatives under various conditions, expanding the toolkit for chemical synthesis (Peet, 1987; Liepa & Wright, 2000).
Environmental Applications
A study by Hammer et al. (1998) characterized a yeast's ability to cleave the aromatic structure of dibenzofuran, a compound related to dioxins. This research points to the potential environmental applications of urea derivatives in bioremediation processes, particularly in degrading dioxin-like compounds (Hammer et al., 1998).
properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-4-2-3-5-14(12)20-18(22)19-11-15(21)13-6-7-16-17(10-13)24-9-8-23-16/h2-7,10,15,21H,8-9,11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQGCAFIFSMCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2520707.png)
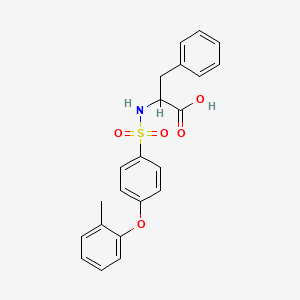

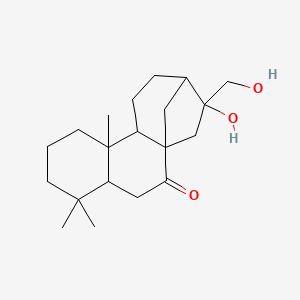
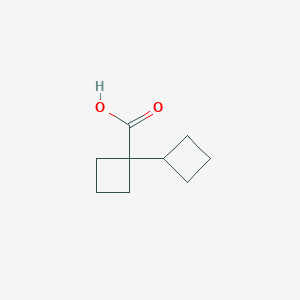
![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B2520717.png)

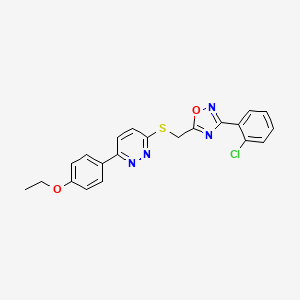
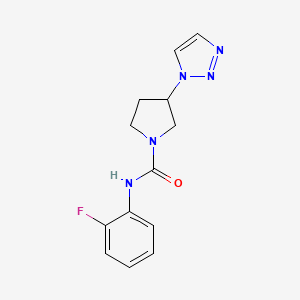
![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)
![3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide](/img/structure/B2520726.png)
